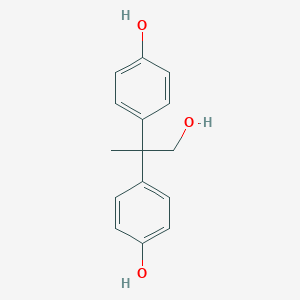

2,2-Bis(4-hydroxyphenyl)-1-propanol

Descripción general

Descripción

2,2-Bis(4-hydroxyphenyl)-1-propanol is an organic compound known for its significant role in the production of polycarbonate plastics and epoxy resins. This compound is characterized by its two hydroxyphenyl groups attached to a central propane structure. It is widely used in various industrial applications due to its stability and versatility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(4-hydroxyphenyl)-1-propanol typically involves the condensation of phenol with acetone in the presence of an acid catalyst. This reaction proceeds through an electrophilic aromatic substitution mechanism, where the acetone acts as the electrophile and the phenol as the nucleophile. The reaction conditions often include:

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

Temperature: The reaction is usually carried out at elevated temperatures ranging from 50°C to 100°C.

Solvent: The reaction can be performed in a solvent like toluene or without any solvent.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The process involves:

Reactants: Phenol and acetone.

Catalyst: Acidic catalysts such as hydrochloric acid.

Conditions: Elevated temperatures and controlled reaction times to optimize the yield.

Análisis De Reacciones Químicas

Types of Reactions: 2,2-Bis(4-hydroxyphenyl)-1-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into corresponding alcohols.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Quinones.

Reduction: Corresponding alcohols.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Environmental Science

Persistence in Environmental Waters:

Research indicates that 2,2-bis(4-hydroxyphenyl)-1-propanol is a significant product of the biodegradation of bisphenol A in environmental waters. Studies have shown that it is more commonly formed than other degradation products such as para-hydroxyacetophenone. It has been identified as a persistent compound that does not undergo further biodegradation in fortified environmental waters, highlighting its potential impact on aquatic ecosystems .

Biodegradation Studies:

The compound has been analyzed through high-performance liquid chromatography coupled with mass spectrometry (HPLC/ESI-MS), confirming its formation from BPA under various conditions. This persistence raises concerns about its accumulation in water bodies and potential ecological effects .

Materials Science

Polycarbonate and Epoxy Resin Production:

this compound serves as an important intermediate in the synthesis of polycarbonate plastics and epoxy resins. These materials are widely used in various applications due to their excellent mechanical properties and thermal stability. The compound's structure allows it to participate in polymerization reactions, resulting in high-performance materials suitable for use in electronics, automotive parts, and construction .

Flame Retardants:

It is also utilized in the production of flame retardants, particularly tetrabromobisphenol A (TBBPA), which is incorporated into polymer matrices to enhance fire resistance. This application is critical for ensuring safety standards in consumer products .

Biomedical Applications

Potential Drug Development:

Emerging research suggests that derivatives of bisphenol compounds, including this compound, may have therapeutic potential. Some studies indicate that these compounds can interact with hormone receptors and may be explored for their roles in drug development targeting endocrine-related disorders .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Environmental Science | Persistent product of BPA biodegradation; significant ecological impact | Identified as a common degradation product; does not further degrade |

| Materials Science | Intermediate for polycarbonate and epoxy resin production; used in flame retardants | Enhances material properties; critical for safety standards |

| Biomedical Applications | Potential therapeutic uses; interaction with hormone receptors | Emerging area of research; may have implications for endocrine health |

Mecanismo De Acción

The mechanism by which 2,2-Bis(4-hydroxyphenyl)-1-propanol exerts its effects involves its interaction with various molecular targets and pathways. It can bind to estrogen receptors, mimicking the action of natural hormones and potentially disrupting endocrine functions. This interaction can lead to changes in gene expression and cellular responses, contributing to its biological effects.

Comparación Con Compuestos Similares

Bisphenol A (2,2-Bis(4-hydroxyphenyl)propane): A widely used compound in the production of polycarbonate plastics and epoxy resins.

Bisphenol F (4,4’-Dihydroxydiphenylmethane): Used in the production of epoxy resins and as a cross-linking agent.

Bisphenol S (4,4’-Sulfonyldiphenol): An alternative to Bisphenol A with similar applications but different chemical properties.

Uniqueness: 2,2-Bis(4-hydroxyphenyl)-1-propanol is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.

Actividad Biológica

2,2-Bis(4-hydroxyphenyl)-1-propanol, also known as bisphenol S (BPS), is a chemical compound structurally related to bisphenol A (BPA). Its biological activity has garnered significant attention due to its potential implications in endocrine disruption and environmental persistence. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

- IUPAC Name : 2,2-bis(4-hydroxyphenyl)propane

- Molecular Formula : C15H16O2

- Molecular Weight : 228.29 g/mol

Structural Characteristics

The compound features two hydroxyl groups attached to a propanediol backbone, contributing to its reactivity and biological interactions.

Endocrine Disruption

Research indicates that this compound exhibits estrogenic activity, similar to BPA. It can bind to estrogen receptors, influencing gene expression and cellular processes associated with hormonal regulation.

- Estrogen Receptor Binding : Studies have shown that this compound can activate estrogen receptor-mediated pathways, which may lead to reproductive and developmental effects in various organisms .

In Vitro Assays

A significant study utilized the VM7Luc estrogen receptor transactivation assay to evaluate the estrogenic effects of various chemicals, including this compound. The results indicated that this compound demonstrated notable estrogenic activity comparable to BPA .

Case Study: Biodegradation Pathways

In a study examining the degradation of bisphenol A by specific bacterial strains, this compound was identified as a persistent metabolite. This persistence raises concerns regarding its accumulation in environmental waters and potential long-term biological effects .

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : The compound's hydroxyl groups facilitate hydrogen bonding with estrogen receptors.

- Gene Expression Modulation : Activation of these receptors leads to changes in gene expression related to cell proliferation and differentiation.

Persistence in Aquatic Systems

Research indicates that this compound is a stable metabolite of BPA degradation in aquatic environments. Its stability suggests potential ecological risks as it may disrupt endocrine functions in aquatic organisms over time .

Biodegradation Studies

A study highlighted the biodegradation pathways of bisphenol A, showing that while BPA is readily degraded by certain bacterial strains, its derivative, this compound, remains more persistent and less biodegradable . This raises concerns about its long-term environmental accumulation and toxicity.

Research Findings Summary Table

Propiedades

IUPAC Name |

4-[1-hydroxy-2-(4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-15(10-16,11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9,16-18H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOUSCIEKLBSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349642 | |

| Record name | 2,2-Bis(4-hydroxyphenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142648-65-5 | |

| Record name | 4-Hydroxy-β-(4-hydroxyphenyl)-β-methylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142648-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Bis(4-hydroxyphenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.